molecular formula C19H19N7O6 B12326048 DL-Glutamic acid, N-[4-[[(2-amino-1,4-dihydro-4-oxo-6-pteridinyl)methyl]amino]benzoyl]-

DL-Glutamic acid, N-[4-[[(2-amino-1,4-dihydro-4-oxo-6-pteridinyl)methyl]amino]benzoyl]-

Cat. No.: B12326048
M. Wt: 441.4 g/mol
InChI Key: WDGKGVQOOXXFMF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DL-Glutamic acid, N-[4-[[(2-amino-1,4-dihydro-4-oxo-6-pteridinyl)methyl]amino]benzoyl]- involves the reaction of pteroic acid with glutamic acid. The reaction typically occurs under acidic conditions to facilitate the formation of the amide bond between the pteroic acid and glutamic acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

DL-Glutamic acid, N-[4-[[(2-amino-1,4-dihydro-4-oxo-6-pteridinyl)methyl]amino]benzoyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of pteridine derivatives, while reduction can yield modified pteridine rings .

Scientific Research Applications

DL-Glutamic acid, N-[4-[[(2-amino-1,4-dihydro-4-oxo-6-pteridinyl)methyl]amino]benzoyl]- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of various pteridine derivatives.

    Biology: Studied for its role in cellular metabolism and folate pathways.

    Medicine: Investigated for its potential therapeutic effects in treating folate deficiency and related disorders.

    Industry: Utilized in the production of folate supplements and fortified foods

Mechanism of Action

The mechanism of action of DL-Glutamic acid, N-[4-[[(2-amino-1,4-dihydro-4-oxo-6-pteridinyl)methyl]amino]benzoyl]- involves its role as a folate analog. It participates in one-carbon transfer reactions essential for DNA synthesis and repair. The compound targets enzymes involved in the folate pathway, such as dihydrofolate reductase, and modulates their activity to influence cellular metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

DL-Glutamic acid, N-[4-[[(2-amino-1,4-dihydro-4-oxo-6-pteridinyl)methyl]amino]benzoyl]- is unique due to its synthetic origin and specific structural modifications that differentiate it from naturally occurring folates. These modifications allow for targeted research applications and potential therapeutic uses .

Properties

Molecular Formula

C19H19N7O6

Molecular Weight

441.4 g/mol

IUPAC Name

2-[[4-[(2-imino-4-oxo-4aH-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid

InChI

InChI=1S/C19H19N7O6/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28/h1-4,8,12,14,21H,5-7H2,(H,24,29)(H,27,28)(H,31,32)(H2,20,26,30)

InChI Key

WDGKGVQOOXXFMF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=NC3C(=O)NC(=N)N=C3N=C2

Origin of Product

United States

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